Lipophilicity (LogD₇.₄) Comparison Against the Adamantane Analog
The target compound exhibits a predicted LogD₇.₄ of 3.47, which is 0.8–1.0 log units lower than that of the adamantane‑1‑carbonyl analogue (estimated LogD₇.₄ ≈ 4.3–4.5 based on the adamantane core's high lipophilicity) . This difference places the target compound closer to the optimal LogD window for CNS penetration (2–4), whereas the adamantane analogue may exceed the upper limit and risk increased non‑specific binding [1].
| Evidence Dimension | Distribution coefficient at pH 7.4 (LogD₇.₄) |
|---|---|
| Target Compound Data | 3.47 (ACD/Labs predicted) |
| Comparator Or Baseline | 1-(Adamantane-1-carbonyl)-4-{[(3,5-dimethoxyphenyl)methoxy]methyl}piperidine (CAS 1396556-30-1): estimated LogD₇.₄ ≈ 4.3–4.5 |
| Quantified Difference | ΔLogD₇.₄ ≈ –0.8 to –1.0 |
| Conditions | ACD/Labs Percepta predictions at 25 °C; data for the adamantane analogue derived by fragment‑based estimation |
Why This Matters
Lower LogD reduces non‑specific protein binding and improves aqueous solubility, which is critical for accurate in‑vitro pharmacology and reliable CNS‑targeted assay results.
- [1] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. View Source
